

Spectroscopic Profile of 2,5-Difluorobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Difluorobenzophenone

Cat. No.: B1332100

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Difluorobenzophenone**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections present tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The spectroscopic data for **2,5-Difluorobenzophenone** (CAS No: 85068-36-6), with the molecular formula $C_{13}H_8F_2O$ and a molecular weight of 218.20 g/mol, has been compiled from various spectral databases.^[1] The following tables summarize the key findings from 1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The 1H and ^{13}C NMR spectra of **2,5-Difluorobenzophenone** were acquired in deuterated chloroform ($CDCl_3$).^[2]

Table 1: 1H NMR Spectroscopic Data for **2,5-Difluorobenzophenone**^{[1][2]}

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.82 - 7.75	m	2H, Aromatic	
7.68 - 7.60	m	1H, Aromatic	
7.54 - 7.46	m	2H, Aromatic	
7.32 - 7.18	m	3H, Aromatic	

Table 2: ^{13}C NMR Spectroscopic Data for **2,5-Difluorobenzophenone**[1][2]

Chemical Shift (δ) ppm	Assignment
194.2	C=O
158.8 (dd, J = 246.9, 2.4 Hz)	C-F
156.0 (dd, J = 242.2, 2.4 Hz)	C-F
137.2	Aromatic C
133.3	Aromatic CH
130.0	Aromatic CH
128.8	Aromatic CH
125.1 (dd, J = 24.3, 7.1 Hz)	Aromatic C
120.2 (dd, J = 24.8, 9.5 Hz)	Aromatic CH
118.5 (dd, J = 24.3, 3.6 Hz)	Aromatic CH

Infrared (IR) Spectroscopy

The IR spectrum of **2,5-Difluorobenzophenone** was obtained using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.[1][2]

Table 3: IR Spectroscopic Data for **2,5-Difluorobenzophenone**[1][2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070	Weak	Aromatic C-H stretch
1670	Strong	C=O stretch
1598, 1485, 1448	Medium	Aromatic C=C stretch
1275, 1155	Strong	C-F stretch
925, 815, 705	Strong	Aromatic C-H bend

Mass Spectrometry (MS)

The mass spectrum of **2,5-Difluorobenzophenone** was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Table 4: Mass Spectrometry Data for **2,5-Difluorobenzophenone**[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
218	100	[M] ⁺ (Molecular ion)
199	15	[M - F] ⁺
141	30	[C ₆ H ₄ FCO] ⁺
123	55	[C ₇ H ₄ FO] ⁺
105	95	[C ₆ H ₅ CO] ⁺
95	40	[C ₆ H ₄ F] ⁺
77	80	[C ₆ H ₅] ⁺

Experimental Protocols

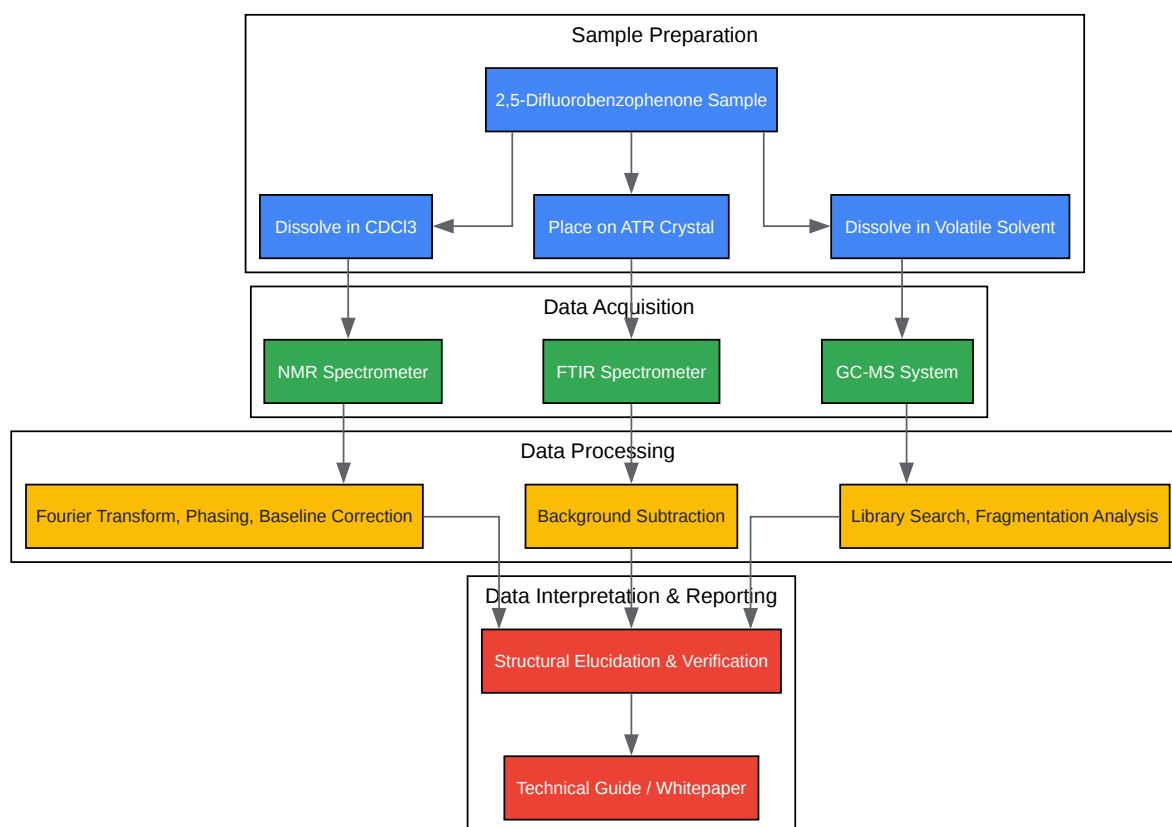
The following are generalized experimental protocols for the spectroscopic techniques used to characterize **2,5-Difluorobenzophenone**.

NMR Spectroscopy

A sample of **2,5-Difluorobenzophenone** (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ^1H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ^{13}C NMR, 512-1024 scans are acquired with a relaxation delay of 2-5 seconds. The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

The ATR-FTIR spectrum is recorded on an FTIR spectrometer equipped with a diamond ATR crystal. A small amount of the neat liquid or solid **2,5-Difluorobenzophenone** is placed directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.


Mass Spectrometry

GC-MS analysis is performed on a GC system coupled to a mass spectrometer. A dilute solution of **2,5-Difluorobenzophenone** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A 1 μL aliquot of the solution is injected into the GC, which is equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the compound from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, and mass spectra are recorded over a mass range of m/z 50-500.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,5-Difluorobenzophenone**.

Spectroscopic Analysis Workflow for 2,5-Difluorobenzophenone

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Difluorobenzophenone | C13H8F2O | CID 522826 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Difluorobenzophenone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332100#spectroscopic-data-for-2-5-difluorobenzophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com